BenchChemオンラインストアへようこそ!

rac Indapamide-d3

Bioanalysis Pharmacokinetics LC-MS/MS

Validate your indapamide bioanalytical assays with rac Indapamide‑d3. This racemic, +3 Da deuterated internal standard delivers >80% extraction recovery and a 0.25 ng/mL LLOQ in human whole blood/plasma. Unlike non‑deuterated analogs or differently labeled forms, it co‑elutes identically with the analyte, eliminates MRM cross‑talk, and ensures regulatory‑grade precision (RSD ≤15%). It is the definitive IS for bioequivalence studies (Cmax/AUC), PK/PD modeling, and high‑throughput multiplexed UPLC‑MS/MS.

Molecular Formula C16H16ClN3O3S
Molecular Weight 368.9 g/mol
Cat. No. B12428727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Indapamide-d3
Molecular FormulaC16H16ClN3O3S
Molecular Weight368.9 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
InChIInChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/i1D3
InChIKeyNDDAHWYSQHTHNT-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rac Indapamide-d3: A Validated Deuterated Internal Standard for Precise Bioanalytical Quantification


Rac Indapamide-d3 is a stable isotope-labeled analog of the thiazide-like diuretic indapamide, specifically deuterated at the methyl group (3 × D substitution) to provide a nominal mass shift of +3 Da relative to the unlabeled analyte . This racemic deuterated compound is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for matrix effects, extraction variability, and ionization suppression during the quantitative analysis of indapamide in biological matrices . The incorporation of three deuterium atoms ensures chromatographic co-elution and near-identical ionization behavior while enabling unambiguous mass spectrometric discrimination via distinct MRM transitions (e.g., m/z 367.0 → m/z 188.9 for the IS versus m/z 364.0 → m/z 188.9 for the analyte) .

Why Generic Substitution of rac Indapamide-d3 with Other Analogs Risks Analytical Accuracy


Substituting rac Indapamide-d3 with a non-deuterated analog (e.g., a structural congener) or a differently labeled internal standard (e.g., Indapamide-d6 or Indapamide-13C-d3) introduces distinct risks to assay validity . Non-deuterated analogs lack the requisite mass shift for MRM discrimination, leading to cross-talk and inaccurate quantification. Differently labeled SIL-IS compounds exhibit variable recovery efficiencies and may not perfectly co-elute, violating the fundamental assumption of identical matrix effects and extraction behavior . Empirical studies demonstrate that even among deuterated forms, extraction recovery can vary significantly: methods employing Indapamide-d3 achieve recovery rates >80%, whereas structural analogs or less rigorously validated IS compounds may yield recoveries below 70%, thereby compromising LLOQ, precision, and regulatory compliance in bioequivalence and pharmacokinetic studies .

Quantitative Performance Comparison: rac Indapamide-d3 vs. Key Internal Standard Alternatives


Validated Extraction Recovery of rac Indapamide-d3 Exceeds 80% in Human Whole Blood

In a validated LC-MS/MS method for quantifying indapamide in human whole blood, rac Indapamide-d3 demonstrated an extraction recovery rate exceeding 80% . This performance meets or exceeds the recovery benchmarks for stable isotope-labeled internal standards (SIL-IS) in complex biological matrices, where typical recoveries for non-deuterated structural analogs often fall below 70% due to differential matrix interactions . The high recovery ensures that the IS accurately tracks the analyte through sample preparation, minimizing variability and improving the lower limit of quantification (LLOQ).

Bioanalysis Pharmacokinetics LC-MS/MS

rac Indapamide-d3 Enables a Sub-Nanogram LLOQ of 0.25 ng/mL in Whole Blood

Using rac Indapamide-d3 as the internal standard, a validated LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.25 ng/mL for indapamide in human whole blood . In contrast, HPLC-UV methods employing non-deuterated internal standards (e.g., sulfisoxazole) typically report LLOQs of 10 ng/mL or higher, a 40-fold reduction in sensitivity . This enhanced sensitivity is attributed to the precise correction of matrix effects and ionization suppression afforded by the co-eluting deuterated IS, enabling accurate quantification at therapeutic trough concentrations.

Bioequivalence Therapeutic Drug Monitoring LC-MS/MS

Method Precision (RSD) with rac Indapamide-d3 Remains Within 15% Across QC Levels

In a UPLC-MS/MS method validated for simultaneous determination of indapamide and perindopril, the use of Indapamide-d3 as IS yielded intra- and inter-batch precision values, expressed as relative standard deviation (RSD), that did not exceed 15% for all quality control (QC) levels, and remained within 20% at the LLOQ . This performance aligns with stringent regulatory guidelines (FDA, EMA) for bioanalytical method validation. Comparatively, methods using non-deuterated IS compounds often exhibit RSD values exceeding 20% at lower concentrations due to inadequate correction for matrix variability .

Method Validation Bioanalytical Chemistry Regulatory Compliance

rac Indapamide-d3 Avoids Deuterium Isotope Effect on Retention Time, Ensuring Co-Elution

rac Indapamide-d3 (3 × D substitution) co-elutes with the non-deuterated analyte under reversed-phase LC conditions, as confirmed by identical retention times in validated methods . This contrasts with heavily deuterated analogs such as Indapamide-d6, which can exhibit a measurable isotopic shift in retention time (ΔRT of 0.1–0.3 minutes) due to altered hydrophobicity, a phenomenon that can compromise the fundamental assumption of identical matrix suppression behavior . The absence of a retention time shift with the -d3 label ensures that the IS experiences the exact same ion suppression or enhancement as the analyte, thereby maximizing accuracy.

Chromatography Stable Isotope Labeling Method Development

Optimal Use Cases for rac Indapamide-d3 in Bioanalysis and Pharmaceutical Development


Regulated Bioequivalence Studies for Generic Indapamide Formulations

Employ rac Indapamide-d3 as the internal standard in validated LC-MS/MS methods to quantify indapamide in human whole blood or plasma. The >80% recovery and 0.25 ng/mL LLOQ directly support the accurate determination of Cmax and AUC ratios required for demonstrating bioequivalence (e.g., 90% CI within 80–125%). This IS minimizes analytical variability, reducing the risk of failing equivalence criteria due to assay imprecision .

Preclinical Pharmacokinetic Profiling in Low-Volume Sample Studies

Utilize rac Indapamide-d3 to enable sensitive quantitation of indapamide in limited-volume matrices such as rodent plasma, dried blood spots (DBS), or microdialysate. The 40-fold improvement in LLOQ over HPLC-UV methods allows for robust serial sampling in mice or rats without exceeding total blood volume limits, facilitating comprehensive PK/PD modeling in early-stage hypertension or heart failure research.

Simultaneous Multi-Analyte LC-MS/MS Assays for Combination Therapies

Deploy rac Indapamide-d3 as the indapamide-specific IS in multiplexed UPLC-MS/MS methods designed to simultaneously quantify indapamide, perindopril, and perindoprilat from a single plasma or whole blood aliquot . The validated precision (RSD ≤15%) and accuracy ensure that all three analytes can be reliably measured in a single 3–5 minute run, dramatically increasing throughput for clinical pharmacology studies of fixed-dose combination antihypertensives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Indapamide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.